![molecular formula C15H10O3 B13137010 7-Hydroxy-2-methylanthraquinone CAS No. 83312-51-0](/img/structure/B13137010.png)
7-Hydroxy-2-methylanthraquinone
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Overview
Description
7-Hydroxy-2-methylanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. The molecular formula of this compound is C15H10O3, and it features a hydroxyl group at the 7th position and a methyl group at the 2nd position on the anthraquinone core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methylanthraquinone typically involves the hydroxylation of 2-methylanthraquinone. One common method is the Friedel-Crafts acylation of phthalic anhydride with toluene, followed by cyclization and oxidation to yield 2-methylanthraquinone. The hydroxylation of 2-methylanthraquinone can be achieved using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of anthraquinones, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2-methylanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using chlorine or bromine under acidic conditions
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated anthraquinones
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research has demonstrated that 7-hydroxy-2-methylanthraquinone exhibits significant antimicrobial properties. In particular, it has shown efficacy against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.
Case Study : A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations indicating strong antibacterial activity .
2. Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities, which can mitigate oxidative stress-related diseases. Its ability to scavenge free radicals makes it a valuable component in formulations aimed at promoting health and preventing chronic diseases.
Data Table: Antioxidant Activity Comparison
Agricultural Applications
1. Insecticidal Properties
This compound has been investigated as a potential insecticide, particularly against mosquito larvae such as Aedes aegypti. Its low LC50 values indicate high efficacy as a larvicide while posing minimal risk to non-target organisms.
Case Study : In a larvicidal assay, the compound exhibited an LC50 of 4.78 mg/L against Aedes aegypti, demonstrating its potential as an environmentally friendly alternative to synthetic insecticides .
2. Pesticidal Activity
The compound's pesticidal properties extend beyond insect larvae to include effects on other pests, suggesting its utility in integrated pest management strategies.
Environmental Applications
1. Bioremediation Potential
Given its structure, this compound may play a role in bioremediation efforts, particularly in the degradation of organic pollutants in aquatic environments. Its interaction with various microbial communities can facilitate the breakdown of harmful substances.
Case Study : Research indicated that this compound could enhance the degradation rates of certain pollutants when introduced to contaminated water systems, thus supporting environmental cleanup efforts .
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-methylanthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases. The compound induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting receptor tyrosine kinases .
Comparison with Similar Compounds
2-Hydroxy-3-methylanthraquinone: Similar structure with hydroxyl and methyl groups at different positions.
1-Hydroxy-2-methylanthraquinone: Another hydroxylated derivative of methylanthraquinone.
Emodin (1,3,8-trihydroxy-6-methylanthraquinone): A natural anthraquinone derivative with multiple hydroxyl groups
Uniqueness: 7-Hydroxy-2-methylanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 7th position and methyl group at the 2nd position contribute to its unique reactivity and potential therapeutic applications .
Biological Activity
7-Hydroxy-2-methylanthraquinone (CAS Number: 6268-09-3) is a member of the anthraquinone family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on recent studies and findings.
This compound has the molecular formula C15H10O3 and a molecular weight of approximately 238.24 g/mol. Its physical properties include:
- Melting Point : 184-185 °C
- Boiling Point : 444.6 °C at 760 mmHg
- Density : 1.371 g/cm³
- Flash Point : 236.8 °C
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- IC50 Values :
These findings suggest that the compound may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound demonstrates notable antimicrobial properties against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 2.5 μM against strains such as Staphylococcus aureus and Escherichia coli .
- It also exhibits antifungal activities, making it a candidate for further exploration in treating infections.
Antioxidant Activity
This compound has been shown to possess antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
The biological effects of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, leading to oxidative stress in cancer cells.
- Apoptosis Induction : It triggers apoptotic pathways in malignant cells, contributing to its anticancer effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression and microbial growth.
Case Studies
Several studies have documented the effects of this compound on various cell lines:
Study | Cell Line | IC50/CC50 | Observations |
---|---|---|---|
HCT116 | 5.9 μg/mL | Significant growth inhibition | |
H1299 | 4.1 μg/mL | Induction of apoptosis | |
MCF-7 | 3 μg/mL | Cytotoxicity observed |
These studies highlight the compound's potential as a therapeutic agent in oncology.
Safety and Toxicity
While the therapeutic potential is promising, safety assessments are crucial. Long-term exposure to anthraquinones has been associated with adverse effects, including carcinogenicity in animal models . Therefore, further research is needed to evaluate the safety profile of this compound in clinical settings.
Properties
CAS No. |
83312-51-0 |
---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-hydroxy-7-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c1-8-2-4-10-12(6-8)15(18)13-7-9(16)3-5-11(13)14(10)17/h2-7,16H,1H3 |
InChI Key |
UMJCTADKPMCLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)O |
Origin of Product |
United States |
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